molecular formula C12H11NO3S B2363120 2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole CAS No. 2411308-08-0

2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole

Cat. No.: B2363120
CAS No.: 2411308-08-0
M. Wt: 249.28
InChI Key: KRFWQIQUPUKZGD-UHFFFAOYSA-N
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Description

The compound is a derivative of oxirane (also known as ethylene oxide), which is a cyclic ether. This suggests that the compound may have similar properties to other ethers and oxiranes .


Molecular Structure Analysis

Based on the name, the compound likely contains an oxirane ring attached to a phenyl group through a methoxy linkage. This structure could influence its reactivity and other properties .


Chemical Reactions Analysis

Oxiranes are highly reactive due to the strain in the three-membered ring. They can undergo reactions such as ring-opening, which can be initiated by nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, oxiranes are typically polar due to the presence of oxygen and can act as both bases and acids .

Safety and Hazards

Oxiranes can be hazardous. They are often irritants and can cause allergic skin reactions. They may also be toxic to aquatic life .

Properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-3-10(16-12-13-5-6-17-12)4-2-9(1)14-7-11-8-15-11/h1-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFWQIQUPUKZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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